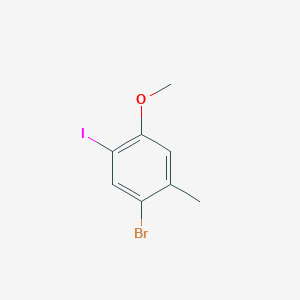

1-Bromo-5-iodo-4-methoxy-2-methylbenzene

Description

Significance of Polyfunctionalized Aromatics in Chemical Synthesis

Polyfunctionalized aromatic compounds are fundamental building blocks in modern chemical synthesis. fiveable.me Their utility stems from the diverse reactivity and specific spatial arrangement of their substituent groups, which can be strategically manipulated to construct complex molecular architectures. libretexts.orgpressbooks.pub The presence of multiple functionalities allows for sequential and selective reactions, enabling the efficient assembly of target molecules that would be difficult to access through other means. libretexts.org Aromatic compounds, in general, are known for their inherent stability due to aromaticity, a feature that also influences their reactivity in substitution reactions. The introduction of various substituents can modulate this reactivity, providing chemists with a versatile toolkit for molecular design. fiveable.me

Strategic Importance of Halogen, Methoxy (B1213986), and Methyl Substituted Benzene (B151609) Scaffolds

Benzene scaffolds featuring a combination of halogen (bromo and iodo), methoxy, and methyl groups are of particular strategic importance in synthetic and medicinal chemistry. Halogen atoms, for instance, are not merely passive substituents; they can significantly influence a molecule's metabolic stability and pharmacological properties. acs.org They serve as versatile handles for further functionalization, most notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, which are cornerstones of modern organic synthesis.

Current Challenges and Research Objectives for 1-Bromo-5-iodo-4-methoxy-2-methylbenzene

The synthesis of a precisely substituted benzene ring like this compound presents several challenges. A primary obstacle is achieving the desired regioselectivity during the introduction of each substituent. The directing effects of the existing groups on the aromatic ring must be carefully considered to ensure the correct placement of incoming electrophiles. libretexts.orgpressbooks.pub For instance, the methoxy and methyl groups are ortho-, para-directing activators, while the bromo and iodo groups are ortho-, para-directing deactivators. The sequence of halogenation, methoxylation, and methylation is therefore critical to obtaining the target isomer in high yield and purity.

Another challenge lies in the potential for over-halogenation or undesired side reactions. The synthesis of iodoarenes can sometimes be achieved by the iodination of a bromo-substituted aromatic ring, a process that requires careful control of reaction conditions. google.com Research objectives for a compound like this compound would likely focus on developing efficient and selective synthetic routes. Furthermore, exploring its utility as a building block in the synthesis of more complex molecules, potentially with interesting biological or material properties, would be a key area of investigation. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions could also be exploited for sequential functionalization, adding to its synthetic value.

Due to the limited direct research on this compound, its specific properties are not extensively documented. However, by examining related compounds, we can infer some of its likely characteristics. The following table presents data for structurally similar molecules, which can serve as a useful reference point.

Physicochemical Properties of Related Substituted Benzenes

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 1-Bromo-4-iodo-2-methoxybenzene | C7H6BrIO | 312.93 | 755027-18-0 bldpharm.com |

| 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | 201.06 | 27060-75-9 nih.govchembk.com |

| 3-Bromo-4-iodoanisole | C7H6BrIO | 312.93 | 466639-53-2 sigmaaldrich.com |

| 4-Bromo-3-iodoanisole | C7H6BrIO | 312.93 | 4897-68-1 nih.gov |

| 1-Bromo-5-chloro-4-iodo-2-methylbenzene | C7H5BrClI | 331.37 | Not Available nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrIO |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

1-bromo-5-iodo-4-methoxy-2-methylbenzene |

InChI |

InChI=1S/C8H8BrIO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 |

InChI Key |

RPSXUISAFSZEKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)I)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 5 Iodo 4 Methoxy 2 Methylbenzene

Retrosynthetic Analysis of the Substituted Benzene (B151609) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-bromo-5-iodo-4-methoxy-2-methylbenzene, the analysis involves disconnecting the carbon-halogen and carbon-oxygen bonds to identify potential precursors. The key challenge lies in the regioselective introduction of the bromo, iodo, methoxy (B1213986), and methyl groups onto the benzene ring. The directing effects of these substituents play a crucial role in determining the feasibility of a synthetic route.

The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators, while the bromo (-Br) and iodo (-I) groups are ortho-, para-directing deactivators. wikipedia.orgvedantu.com This information is vital for planning the sequence of reactions to achieve the desired 1,2,4,5-substitution pattern.

Precursor Design and Synthesis Strategies

Based on the retrosynthetic analysis, several precursor molecules can be envisioned. A common starting material could be a disubstituted benzene, such as 4-methoxy-2-methylphenol or 2-bromo-5-methoxytoluene, which can then be further functionalized. The choice of precursor depends on the availability of starting materials and the efficiency of the subsequent halogenation and/or methoxylation steps.

For instance, starting with 4-methoxy-2-methylphenol would require the introduction of both bromine and iodine atoms. The hydroxyl group is a strong activating group and would direct the incoming electrophiles to the ortho and para positions. Careful control of reaction conditions would be necessary to achieve the desired regioselectivity.

Direct Construction of the this compound Framework

The direct construction of the target molecule involves the sequential introduction of the substituents onto a simpler benzene derivative. This can be achieved through several methods, including regioselective halogenation and directed ortho-metalation.

Regioselective Halogenation Approaches (Bromination and Iodination)

Regioselective halogenation is a cornerstone of synthesizing polysubstituted aromatic compounds. This involves the selective introduction of halogen atoms at specific positions on the aromatic ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The regioselectivity of EAS is governed by the directing effects of the substituents already present on the ring. wikipedia.orgchemistrytalk.org

In the context of synthesizing this compound, the activating methoxy and methyl groups will direct incoming electrophiles (such as Br⁺ and I⁺) to the ortho and para positions. chegg.comyoutube.comlibretexts.org The challenge is to control the reaction to obtain the desired isomer among multiple possibilities. For example, bromination of anisole (methoxybenzene) typically yields a mixture of ortho- and para-bromoanisole, with the para isomer being the major product due to less steric hindrance. vedantu.com

| Reagent | Product(s) | Major/Minor |

| Br₂/FeBr₃ | o-Bromoanisole, p-Bromoanisole | Minor, Major |

| I₂/HNO₃ | o-Iodoanisole, p-Iodoanisole | Minor, Major |

This interactive data table showcases typical outcomes of electrophilic halogenation on anisole.

A sequential halogenation strategy involves the stepwise introduction of the bromine and iodine atoms. For example, one could start with a precursor like 4-methoxy-2-methylphenol, first perform an iodination reaction, and then a bromination reaction, or vice versa. The order of these steps is crucial as the first halogen introduced will influence the position of the second. Halogens are deactivating yet ortho-, para-directing, which must be factored into the synthetic design.

Directed Ortho-Metalation (DoM) Strategies for Positional Control

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a reactive organometallic intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent at the desired position. nih.govuoc.gr

The methoxy group is an effective DMG. wikipedia.orgnih.gov Therefore, a precursor containing a methoxy group could be subjected to DoM to introduce either the bromo or iodo substituent at a specific ortho position. For example, starting with a suitably substituted anisole derivative, one could perform a DoM reaction followed by quenching with an iodine source (e.g., I₂) to introduce the iodine atom. Subsequent functionalization at another position could then be achieved. The use of DoM can offer superior regiocontrol compared to traditional electrophilic aromatic substitution. uoc.gracs.org

| Directing Group | Metalating Agent | Electrophile | Product |

| -OCH₃ | n-BuLi | I₂ | Ortho-iodoanisole |

| -OCH₃ | n-BuLi | Br₂ | Ortho-bromoanisole |

This interactive data table illustrates the application of Directed Ortho-Metalation in the synthesis of halogenated anisoles.

Introduction of Methoxy and Methyl Groups on Halogenated Intermediates

The synthesis of this compound often involves a multi-step process starting from simpler, readily available halogenated aromatic compounds. The core of the synthesis lies in the precise and regioselective introduction of the methoxy (–OCH₃) and methyl (–CH₃) groups onto a di- or tri-halogenated benzene precursor. The order of these introductions is crucial and is dictated by the directing effects of the existing substituents on the aromatic ring.

Metal-Catalyzed Methoxylation of Aryl Halides

The formation of the aryl ether bond to create the methoxy substituent is a key transformation that typically relies on metal-catalyzed cross-coupling reactions. These methods provide efficient ways to couple an alcohol (or alkoxide) with an aryl halide. Two of the most prominent methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.

The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers from aryl halides. wikipedia.orgmdpi.com Traditionally, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder in high-boiling polar solvents. wikipedia.org Modern advancements have led to the use of soluble copper catalysts with various ligands, which can facilitate the reaction under milder conditions. mdpi.comorganic-chemistry.org The mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig reaction offers a powerful alternative using a palladium catalyst. wikipedia.org This cross-coupling method is known for its wide substrate scope and tolerance of various functional groups, generally proceeding under milder conditions than the traditional Ullmann reaction. wikipedia.orgwuxiapptec.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol or alkoxide and subsequent reductive elimination to yield the aryl ether product and regenerate the catalyst. wikipedia.orgwuxiapptec.com The choice of phosphine ligand is critical for the reaction's success and has been the subject of extensive development. wikipedia.org

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

|---|---|---|

| Catalyst | Copper (Cu) salts or Cu(0) wikipedia.orgmdpi.com | Palladium (Pd) complexes wikipedia.org |

| Typical Conditions | High temperatures (often >150-200°C), polar aprotic solvents (e.g., DMF, NMP) wikipedia.org | Milder temperatures (often 80-120°C), various solvents (e.g., toluene, dioxane) wuxiapptec.com |

| Ligands | Often requires N- or O-based chelating ligands (e.g., phenanthroline, L-proline) for improved efficiency researchgate.netnih.gov | Crucial for success; typically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) wikipedia.orgnih.gov |

| Substrate Scope | Traditionally required activated aryl halides (electron-withdrawing groups); aryl iodides and bromides are most reactive wikipedia.orgmdpi.com | Broad scope, including unactivated aryl halides and chlorides wikipedia.org |

| Advantages | Lower cost of copper catalyst nih.gov | Milder conditions, higher functional group tolerance, generally higher yields wikipedia.org |

Alkylation Reactions for Methyl Group Introduction

Introducing the methyl group onto the halogenated aromatic scaffold can be achieved through several established synthetic protocols. The choice of method often depends on the nature of the substituents already present on the ring and the desired regioselectivity.

Friedel-Crafts alkylation is a fundamental method for attaching alkyl substituents to an aromatic ring. wikipedia.org The reaction proceeds via electrophilic aromatic substitution, where an alkyl halide (e.g., methyl chloride or iodide) reacts with the aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgtamu.edu While effective, this reaction has limitations, including the possibility of carbocation rearrangements (not an issue for methylation) and over-alkylation, where multiple methyl groups are added to the ring. wikipedia.org The directing effects of existing halogens and the methoxy group would guide the position of the incoming methyl group. libretexts.org

A more modern and often more selective alternative is the Suzuki-Miyaura coupling . This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. libretexts.orgyoutube.com To introduce a methyl group, a suitable methylboron reagent, such as trimethylboroxine or a methylboronic acid ester, is used. researchgate.net The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, high yields, and exceptional tolerance for a wide array of functional groups, making it a powerful tool in complex organic synthesis. libretexts.orgresearchgate.net The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond. youtube.com

| Feature | Friedel-Crafts Alkylation | Suzuki-Miyaura Coupling |

|---|---|---|

| Reaction Type | Electrophilic Aromatic Substitution wikipedia.org | Palladium-Catalyzed Cross-Coupling libretexts.org |

| Reagents | Methyl halide (e.g., CH₃Cl, CH₃I) and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) wikipedia.orgtamu.edu | Aryl halide, a methylboron reagent (e.g., CH₃B(OH)₂, trimethylboroxine), a Pd catalyst, a ligand, and a base youtube.comresearchgate.net |

| Conditions | Often requires anhydrous conditions; can be run at low to ambient temperatures tamu.edu | Typically heated (e.g., 80-110°C) in a variety of solvents, often with an aqueous base youtube.com |

| Selectivity | Governed by directing effects of existing substituents; risk of polyalkylation wikipedia.orglibretexts.org | Highly selective, occurring only at the position of the halide; no polyalkylation libretexts.org |

| Functional Group Tolerance | Poor; the strong Lewis acid can react with many functional groups wikipedia.org | Excellent; tolerates a wide range of functional groups (esters, ketones, etc.) libretexts.org |

Advanced Purification and Optimization of Synthetic Yields

Following the synthesis, isolating this compound in high purity is essential. The crude product mixture often contains unreacted starting materials, reagents, and isomeric byproducts. Advanced purification techniques are therefore employed.

Purification Techniques:

Column Chromatography: This is a standard and versatile technique for purifying organic compounds. youtube.com The separation is based on the differential adsorption of components in a mixture onto a stationary phase (commonly silica gel) as a mobile phase (a solvent or solvent mixture) is passed through it. youtube.com Less polar compounds tend to travel through the column faster than more polar ones, allowing for the collection of purified fractions. youtube.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related isomers, preparative HPLC is a powerful tool. researchgate.net Aromatic compounds are well-suited for reverse-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com By carefully selecting the column and mobile phase composition, isomers with very similar polarities can often be effectively separated. researchgate.netsielc.com

Recrystallization: If the final product is a solid, recrystallization can be an effective method for purification. This technique relies on the differences in solubility of the desired compound and impurities in a particular solvent at different temperatures.

Optimization of Synthetic Yields: Maximizing the yield of the target compound requires careful optimization of the reaction conditions for the key coupling steps. A "one variable at a time" (OVAT) approach can be used, but this method can be inefficient and may not identify the true optimal conditions. bristol.ac.uk

A more advanced strategy is the Design of Experiments (DoE) methodology. bristol.ac.uk This statistical approach allows for the simultaneous and systematic variation of multiple reaction parameters (such as temperature, concentration, catalyst loading, ligand choice, and base) to build a model that predicts the optimal conditions for maximizing the yield. nih.govbristol.ac.uk This is particularly useful for complex catalytic reactions like the Buchwald-Hartwig and Suzuki-Miyaura couplings, where interactions between different parameters can be significant. bristol.ac.ukresearchgate.net

| Parameter | Significance in Cross-Coupling Reactions |

|---|---|

| Catalyst/Precatalyst | The choice of metal (Pd, Cu) and its oxidation state is fundamental. Precatalysts can offer faster activation. wuxiapptec.com |

| Ligand | Critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands are often used in Pd catalysis. wikipedia.org |

| Base | Essential for the catalytic cycle (e.g., in transmetalation for Suzuki coupling). Strength and solubility are key factors. youtube.com |

| Solvent | Affects solubility of reactants and catalyst, and can influence reaction rates. Common choices include toluene, dioxane, and DMF. wuxiapptec.com |

| Temperature | Controls the reaction rate; must be balanced to avoid decomposition of reactants or catalyst. |

| Concentration | Can influence reaction kinetics and the prevalence of side reactions. |

Reactivity and Transformational Studies of 1 Bromo 5 Iodo 4 Methoxy 2 Methylbenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The presence of both a bromo and an iodo substituent on the aromatic ring of 1-bromo-5-iodo-4-methoxy-2-methylbenzene allows for sequential or selective couplings, leveraging the well-established reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

Suzuki-Miyaura Coupling at Bromo and Iodo Positions

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide, is a widely used transformation in organic synthesis. tcichemicals.com The reactivity of the organic halide in the Suzuki-Miyaura reaction generally follows the trend I > Br > Cl. libretexts.org This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. libretexts.org

In the case of this compound, this reactivity difference can be exploited to achieve selective coupling at the iodo position while leaving the bromo position intact. By carefully selecting the reaction conditions, such as the palladium catalyst, ligand, base, and temperature, a high degree of selectivity can be achieved. For instance, using a catalyst system like Pd(PPh₃)₄ at lower temperatures would favor the mono-coupling product at the C-I bond. acs.org Subsequent modification of the reaction conditions, such as increasing the temperature or employing a more active catalyst system, could then facilitate a second coupling at the C-Br position. nih.gov

| Coupling Position | Catalyst System | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Iodo | Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ | Toluene/H₂O | 70-80 | 1-Bromo-5-aryl-4-methoxy-2-methylbenzene | High |

| Bromo | Pd₂(dba)₃ / tBu₃P | Arylboronic acid | K₃PO₄ | Dioxane | 100-110 | 1-Aryl-5-iodo-4-methoxy-2-methylbenzene | Moderate to High |

This is an interactive data table based on representative conditions for selective Suzuki-Miyaura couplings.

Sonogashira, Heck, and Stille Couplings for C-C Bond Formation

Similar to the Suzuki-Miyaura coupling, other palladium-catalyzed reactions for C-C bond formation, such as the Sonogashira, Heck, and Stille couplings, also exhibit a dependence on the nature of the halogen substituent.

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the synthesis of substituted alkynes. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org The reactivity of the aryl halide in the Sonogashira coupling follows the order I > Br >> Cl. wikipedia.org This allows for the selective alkynylation of this compound at the iodo position under mild conditions, with the bromo group remaining available for subsequent transformations. researchgate.net

The Heck coupling reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. The reactivity of the halide in the Heck reaction also generally follows the trend I > Br > Cl. Therefore, selective coupling at the iodo position of this compound can be readily achieved.

The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide. nih.gov This reaction is known for its tolerance of a wide range of functional groups. The reactivity of the halide in the Stille coupling is also in the order of I > Br > Cl, allowing for selective functionalization at the iodo-substituted position of this compound. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | Conditions | Selective Product |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, RT | 1-Bromo-5-alkynyl-4-methoxy-2-methylbenzene |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Base, DMF, 80-100°C | 1-Bromo-5-alkenyl-4-methoxy-2-methylbenzene |

| Stille | Organostannane | Pd(PPh₃)₄ | Toluene, 100°C | 1-Bromo-5-aryl/vinyl-4-methoxy-2-methylbenzene |

This is an interactive data table summarizing selective C-C bond formations.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in medicinal chemistry and materials science. The reactivity of the aryl halide in the Buchwald-Hartwig amination is also dependent on the halogen, with iodides generally being more reactive than bromides. nih.gov

This reactivity difference allows for the selective mono-amination of this compound at the iodo position. By employing suitable palladium catalysts and ligands, such as those based on bulky, electron-rich phosphines, and carefully controlling the reaction temperature, the selective formation of the corresponding 5-amino-1-bromo-4-methoxy-2-methylbenzene derivative can be achieved in high yield. rug.nl A subsequent amination at the less reactive bromo position would require more forcing conditions, such as higher temperatures or a more active catalyst system. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group. libretexts.org

Selective Nucleophilic Displacement of Halogens

In the case of this compound, the aromatic ring is substituted with electron-donating (methoxy and methyl) and weakly electron-withdrawing (halogens) groups. The methoxy (B1213986) group, in particular, is an electron-donating group, which deactivates the ring towards nucleophilic attack. wikipedia.org Therefore, this compound is generally not expected to be highly reactive towards SNAr reactions under standard conditions.

However, under forcing conditions with very strong nucleophiles, some reactivity might be observed. The relative leaving group ability of the halogens in SNAr reactions is typically F > Cl > Br > I. youtube.com This is in contrast to the reactivity trend observed in palladium-catalyzed cross-coupling reactions. The better leaving group ability of the lighter halogens in SNAr is attributed to their higher electronegativity, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. Consequently, if an SNAr reaction were to be forced, the bromo substituent would be preferentially displaced over the iodo substituent.

Functional Group Interconversions on the Methoxy Moiety

The methoxy group in this compound can undergo various functional group interconversions, most notably demethylation to the corresponding phenol. This transformation is valuable as it unmasks a reactive hydroxyl group that can be further functionalized.

Cleavage of the methyl ether can be achieved using a variety of reagents. chem-station.com Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures. chem-station.com Lewis acids are also effective for demethylation. Boron tribromide (BBr₃) is a particularly powerful and widely used reagent for this purpose, typically reacting at low temperatures. chem-station.com Other Lewis acids like aluminum chloride (AlCl₃) can also be employed. The choice of reagent will depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

| Reagent | Conditions | Product |

| BBr₃ | CH₂Cl₂, -78°C to rt | 2-Bromo-4-iodo-5-methylphenol |

| 48% HBr | Acetic acid, reflux | 2-Bromo-4-iodo-5-methylphenol |

| AlCl₃ / Thiol | CH₂Cl₂, rt | 2-Bromo-4-iodo-5-methylphenol |

This is an interactive data table of common demethylation methods.

Demethylation Strategies to Phenolic Derivatives

The conversion of the methoxy group in this compound to a phenolic hydroxyl group is a key transformation for accessing a new range of derivatives. Aryl methyl ethers are known for their stability, but their cleavage can be effectively achieved using strong Lewis acids, most notably boron tribromide (BBr₃). nih.govnih.gov

The mechanism of BBr₃-mediated demethylation begins with the formation of an adduct between the Lewis acidic boron atom and the ether oxygen. nih.gov This coordination weakens the methyl C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion. The subsequent Sₙ2 reaction results in the formation of methyl bromide and a bromo(diphenoxy)borane intermediate, which upon aqueous workup, yields the final phenolic product, 4-bromo-2-iodo-5-methylphenol. nih.govresearchgate.net Studies on anisole demethylation have shown that one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govnih.govresearchgate.net

| Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78 °C to room temperature | 4-bromo-2-iodo-5-methylphenol | nih.govresearchgate.net |

| Hydrobromic Acid (HBr) | Acetic Acid, reflux | 4-bromo-2-iodo-5-methylphenol | N/A |

| Iodotrimethylsilane (TMSI) | Microwave heating, neat | 4-bromo-2-iodo-5-methylphenol | semanticscholar.org |

Oxidative Transformations of the Methoxy Group

Direct oxidation of the methoxy group in aryl ethers is generally challenging, as the aromatic ring itself is often more susceptible to oxidation, especially when activated by electron-donating groups like -OCH₃. ias.ac.in Chemical oxidation of anisole and its derivatives with reagents like acid bromate typically results in the formation of ortho- and para-hydroxyanisoles, indicating that the reaction pathway favors electrophilic attack on the activated ring rather than transformation of the methoxy group. ias.ac.in

However, oxidative demethylation can be achieved through alternative methods, such as enzymatic catalysis. Unspecific peroxygenases (UPOs), for example, have been shown to catalyze the oxyfunctionalization of anisole, leading to a variety of products through both aromatic hydroxylation and O-demethylation pathways. nih.gov In these biocatalytic systems, the initial reaction is often hydroxylation of the ring, followed by subsequent oxidation or demethylation steps. nih.gov For a highly substituted substrate like this compound, enzymatic systems could offer a route to phenolic derivatives or quinone structures, although selectivity would be a significant challenge.

| Oxidation System | Typical Reagents/Enzymes | Primary Products from Anisole | Reference |

|---|---|---|---|

| Chemical Oxidation | Acid Bromate (H₂BrO₃) | ortho- and para-hydroxyanisoles | ias.ac.in |

| Enzymatic Oxidation | Unspecific Peroxygenases (UPOs), H₂O₂ | Methoxyphenols, Methoxybenzenediols, Phenol | nih.gov |

| Fenton-type Reaction | Fe³⁺, Catechol, H₂O₂ | Hydroxylated anisoles | acs.org |

Reactivity at the Methyl Group

Benzylic Functionalization Reactions

The methyl group attached to the aromatic ring offers a site for benzylic functionalization, most commonly through free-radical pathways. Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the ability of the aromatic ring to stabilize the resulting benzylic radical through resonance.

A classic and highly effective method for benzylic functionalization is bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or benzoyl peroxide. chemistrysteps.comchadsprep.commanac-inc.co.jp The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. chemistrysteps.comyoutube.com This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to yield the benzylic bromide product, 1-bromo-2-(bromomethyl)-5-iodo-4-methoxybenzene. chadsprep.comyoutube.com The use of NBS is crucial for substrates with electron-rich aromatic rings, as it keeps the concentration of molecular bromine low, thereby suppressing competitive electrophilic aromatic bromination. chadsprep.com

| Reagent | Initiator | Solvent | Expected Product | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Light (hν) or AIBN/Peroxide | Carbon Tetrachloride (CCl₄) | 1-bromo-2-(bromomethyl)-5-iodo-4-methoxybenzene | chemistrysteps.comchadsprep.com |

Side-Chain Modifications

A more extensive modification of the methyl group involves its oxidation to a carboxylic acid. Strong oxidizing agents can convert alkyl side chains on an aromatic ring to a carboxyl group, provided the benzylic carbon has at least one attached hydrogen. libretexts.org

Reagents such as hot, alkaline potassium permanganate (KMnO₄) followed by acidic workup, or hot chromic acid, are commonly used for this transformation. libretexts.orgscribd.com The reaction robustly oxidizes the entire alkyl chain, regardless of its length, down to a single -COOH group attached directly to the ring. libretexts.orgpearson.com Applying this to this compound would yield 4-bromo-2-iodo-5-methoxybenzoic acid. This transformation is synthetically useful as it converts an activating, ortho-, para-directing methyl group into a deactivating, meta-directing carboxylic acid group, which can significantly alter the reactivity of the aromatic ring in subsequent reactions. libretexts.org

| Reagent | Conditions | Expected Product | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 1) NaOH, H₂O, Heat; 2) H₃O⁺ | 4-bromo-2-iodo-5-methoxybenzoic acid | libretexts.orgscribd.com |

| Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃/H₂SO₄) | Heat | 4-bromo-2-iodo-5-methoxybenzoic acid | libretexts.org |

Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems

The presence of four different substituents on the benzene (B151609) ring makes chemo- and regioselectivity critical considerations in any transformation. The outcome of reactions is governed by the combined electronic and steric influences of the substituents.

In electrophilic aromatic substitution, the directing effects of the existing groups determine the position of the incoming electrophile. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directing groups due to resonance and hyperconjugation, respectively. libretexts.orgaakash.ac.in Conversely, the bromo (-Br) and iodo (-I) halogens are deactivating due to their inductive effect, yet they are also ortho-, para-directing because of resonance donation from their lone pairs. wikipedia.orgorganicchemistrytutor.com The combined effect of these four groups makes the single available hydrogen atom (at C-6) highly activated and the most probable site for electrophilic attack, although steric hindrance from the adjacent iodine atom could be a factor.

In the context of transition-metal-catalyzed cross-coupling reactions, the different reactivities of the carbon-halogen bonds allow for selective functionalization. The C-I bond is weaker and more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)) than the C-Br bond. researchgate.netacs.org This reactivity difference (C-I > C-Br >> C-Cl) enables chemoselective couplings, such as Suzuki, Stille, or Sonogashira reactions, to be performed preferentially at the iodo-substituted position while leaving the bromo-substituted position intact for subsequent transformations. nih.govacs.org

| Functional Group | Electronic Effect | Directing Effect (Electrophilic Substitution) | Relative Reactivity in Cross-Coupling |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating (+M > -I) | ortho, para | N/A |

| -CH₃ (Methyl) | Activating (+I, Hyperconjugation) | ortho, para | N/A |

| -Br (Bromo) | Deactivating (-I > +M) | ortho, para | Lower |

| -I (Iodo) | Deactivating (-I > +M) | ortho, para | Higher |

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 1-Bromo-5-iodo-4-methoxy-2-methylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent like deuterated chloroform (CDCl₃) would provide a complete structural assignment.

¹H NMR Spectroscopy: The 1D proton (¹H) NMR spectrum is expected to show distinct signals for each unique proton environment. Based on the substitution pattern of the benzene (B151609) ring, two isolated aromatic protons are expected, which would appear as singlets. The methyl and methoxy (B1213986) groups will also produce sharp singlet signals in the aliphatic region of the spectrum. The chemical shifts can be predicted based on the electronic effects of the substituents. For instance, the methoxy group is electron-donating, while the bromine and iodine atoms are electron-withdrawing.

¹³C NMR Spectroscopy: The 1D carbon-13 (¹³C) NMR spectrum will reveal signals for each unique carbon atom in the molecule. The spectrum is expected to show eight distinct resonances: six for the aromatic carbons and one each for the methyl and methoxy carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bonded to the iodine (C-I) typically appears at a lower field (higher ppm) compared to the carbon bonded to bromine (C-Br).

2D NMR Techniques: To unambiguously assign each proton and carbon signal, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, no cross-peaks would be expected for the aromatic protons as they are isolated singlets, confirming their structural relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methoxy groups to their corresponding carbon signals.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Assignment (via HMBC) |

|---|---|---|---|

| -CH₃ | ~2.3 | ~20 | Correlation to C1, C2, C3 |

| -OCH₃ | ~3.9 | ~56 | Correlation to C4 |

| H-3 | ~7.0 | ~115 | Correlation to C1, C2, C4, C5 |

| H-6 | ~7.8 | ~140 | Correlation to C1, C2, C4, C5 |

| C-1 (-Br) | - | ~115 | Correlations from H-6 and -CH₃ |

| C-2 (-CH₃) | - | ~130 | Correlations from H-3 and -CH₃ |

| C-3 | - | ~115 | Correlations from H-3 and -CH₃ |

| C-4 (-OCH₃) | - | ~158 | Correlations from H-3, H-6 and -OCH₃ |

| C-5 (-I) | - | ~90 | Correlations from H-3 and H-6 |

| C-6 | - | ~140 | Correlations from H-6 and -CH₃ |

The parent compound, this compound, is achiral and does not possess any stereocenters. Therefore, an analysis of stereochemical features is not applicable. However, should this molecule be used as a precursor to synthesize more complex derivatives that contain chiral centers, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would become essential for determining the relative stereochemistry of the resulting products.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which is used to confirm the elemental composition of a molecule. For this compound (C₈H₈BrIO), the calculated exact mass would be compared to the experimentally determined mass.

The presence of bromine and iodine atoms results in a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while iodine is monoisotopic (¹²⁷I). This leads to a distinctive M and M+2 peak pattern for the molecular ion, separated by two mass units, with nearly equal intensity, which is a clear indicator of the presence of a single bromine atom.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the methyl radical (•CH₃) from the methoxy or methyl group, or the cleavage of the carbon-halogen bonds.

Expected HRMS Data and Fragmentation

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₈H₈⁷⁹BrIO⁺ | 341.8783 | Molecular Ion |

| [M+2]⁺ | C₈H₈⁸¹BrIO⁺ | 343.8762 | Isotopic Peak due to ⁸¹Br |

| [M-CH₃]⁺ | C₇H₅BrIO⁺ | 326.8546 | Loss of a methyl radical |

| [M-I]⁺ | C₈H₈BrO⁺ | 214.9762 | Loss of an iodine radical |

| [M-Br]⁺ | C₈H₈IO⁺ | 262.9619 | Loss of a bromine radical |

X-ray Crystallography for Solid-State Molecular Architecture

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Based on the structures of similar halogenated aromatic compounds, it is anticipated that the crystal packing would be influenced by a combination of van der Waals forces and specific non-covalent interactions such as halogen bonding. researchgate.netresearchgate.net Halogen bonds (C-I···O, C-Br···O, or C-I···Br) are directional interactions that could play a significant role in organizing the molecules into well-defined supramolecular architectures. Additionally, π-π stacking interactions between the aromatic rings might also be observed.

Vibrational Spectroscopy (IR and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can be used to analyze its conformational and bonding characteristics. These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum would show characteristic absorption bands for the different functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, the key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups would be observed between 3000-2850 cm⁻¹.

C=C stretching: The aromatic ring will have characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group is expected to produce a strong, characteristic C-O stretching band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-X (Halogen) stretching: The C-I and C-Br stretching vibrations occur in the fingerprint region of the spectrum, typically below 700 cm⁻¹. These bands can be useful for confirming the presence of the halogens.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Asymmetric C-O-C Stretch | ~1250 | IR |

| Symmetric C-O-C Stretch | ~1050 | IR |

| C-Br Stretch | 680 - 515 | IR, Raman |

| C-I Stretch | 610 - 485 | IR, Raman |

Computational and Theoretical Investigations of 1 Bromo 5 Iodo 4 Methoxy 2 Methylbenzene

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of molecules. DFT methods are widely used due to their favorable balance of computational cost and accuracy. nih.govniscpr.res.in These calculations solve the Schrödinger equation in an approximate manner to determine the electron density of a system, from which various molecular properties can be derived.

For 1-Bromo-5-iodo-4-methoxy-2-methylbenzene, DFT calculations can elucidate its electronic structure by mapping its molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in The distribution of these frontier orbitals across the molecule also reveals likely sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.35 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.21 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.14 | Indicator of Chemical Stability and Reactivity |

A significant application of DFT is the prediction of spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. By calculating the nuclear magnetic shielding tensors, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for such calculations. researchgate.net Theoretical predictions, when scaled and compared with experimental data, can confirm molecular structures and assign specific resonances to individual nuclei.

Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netsemanticscholar.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their frequencies can be obtained. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental results. researchgate.net

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (on C3) | 7.45 | C1 (-Br) | 118.5 |

| H (on C6) | 7.90 | C2 (-CH₃) | 130.2 |

| H (on -OCH₃) | 3.95 | C3 | 115.1 |

| H (on -CH₃) | 2.30 | C4 (-OCH₃) | 158.9 |

| - | - | C5 (-I) | 90.3 |

| - | - | C6 | 140.7 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2980-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-O Stretch (Aryl Ether) | 1250 | Strong |

| C-I Stretch | 530 | Medium |

| C-Br Stretch | 650 | Medium |

Aromaticity is a key concept in chemistry that describes the unusual stability of cyclic, planar molecules with delocalized π-electrons. ineosopen.org While benzene (B151609) is the archetypal aromatic compound, substitution can alter the degree of aromaticity. This can be quantified computationally using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on the degree of bond length equalization, while magnetic criteria like Nucleus-Independent Chemical Shift (NICS) measure the magnetic shielding at the center of the ring, which is a hallmark of aromatic character. nih.gov

Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals how the substituents influence the electronic character of the benzene ring. nih.gov For this compound, the electron-donating methoxy (B1213986) and methyl groups increase electron density at the ortho and para positions, while the electronegative but resonance-capable halogens (bromo and iodo) have a more complex influence, withdrawing electron density inductively but donating it via resonance. libretexts.orglibretexts.org This interplay governs the regioselectivity of future chemical reactions.

Conformational Analysis and Energy Landscape Mapping

While the benzene ring itself is rigid, substituents can possess rotational freedom that gives rise to different conformers. In this compound, the primary source of conformational isomerism is the rotation around the C(aryl)-O bond of the methoxy group.

Computational conformational analysis involves systematically rotating this bond and calculating the molecule's potential energy at each step. This process, known as a potential energy surface (PES) scan, maps the energy landscape and identifies the lowest-energy conformer (the global minimum) as well as any higher-energy local minima and the transition states that separate them. liverpool.ac.uk The results can reveal the preferred orientation of the methoxy group relative to the adjacent methyl and bromo substituents, which is determined by a balance of steric hindrance and electronic interactions.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is an invaluable tool for studying reaction mechanisms, providing insights that are often difficult to obtain experimentally. For an aromatic compound like this compound, a key reaction type is electrophilic aromatic substitution. Theoretical calculations can predict the most likely sites of reaction by modeling the entire reaction pathway.

This involves locating and characterizing the structures of the reactants, intermediates (such as the sigma complex or Wheland intermediate), and products, as well as the transition states that connect them. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction at a specific position. nih.gov Comparing the activation energies for electrophilic attack at the two available positions on the ring (C3 and C6) allows for a prediction of the reaction's regioselectivity. The position with the lower activation barrier will be the favored site of substitution. rsc.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum, real chemical processes occur in a solvent. Molecular Dynamics (MD) simulations are a computational method that can be used to study the behavior of a molecule in a condensed phase over time.

In an MD simulation, the molecule of interest is placed in a box of explicit solvent molecules (e.g., water, methanol, or chloroform). The forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of all atoms. This approach allows for the study of dynamic processes, such as conformational changes influenced by the solvent, and provides insight into intermolecular interactions like hydrogen bonding or π-stacking between solute molecules. For this compound, MD simulations could reveal how solvent polarity affects its preferred conformation and how it interacts with other molecules in solution.

Applications of 1 Bromo 5 Iodo 4 Methoxy 2 Methylbenzene As a Synthetic Building Block

A Precursor in the Synthesis of Complex Organic Molecules

The utility of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene as a foundational element for constructing intricate organic molecules is significant. The differential reactivity of the bromo and iodo substituents is key to its application, enabling chemists to perform selective reactions at different positions on the aromatic ring.

Scaffold for the Construction of Multi-Substituted Aromatics

This compound is an excellent scaffold for creating multi-substituted aromatic systems through sequential cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond towards catalytic systems, such as those based on palladium. This reactivity difference allows for selective functionalization at the 5-position (iodine) while leaving the 1-position (bromine) intact for a subsequent transformation.

For instance, a Suzuki or Sonogashira coupling reaction can be performed selectively at the C-I bond. The resulting product, now bearing a new substituent at the 5-position, can then undergo a second cross-coupling reaction at the C-Br bond. This stepwise approach provides a reliable route to precisely substituted benzene (B151609) derivatives that would be challenging to synthesize otherwise.

Table 1: Orthogonal Reactivity in Cross-Coupling Reactions

| Reactive Site | Bond Type | Relative Reactivity in Pd-Catalyzed Coupling | Potential Coupling Partners |

|---|---|---|---|

| Position 5 | C-I | Higher | Boronic acids, alkynes, organostannanes |

Intermediate for Heterocyclic Compound Synthesis

While direct applications in the synthesis of specific heterocyclic compounds from this compound are not extensively documented in readily available literature, its potential as an intermediate is clear. Functional groups introduced via the cross-coupling reactions described above can be designed to undergo subsequent intramolecular cyclization reactions. For example, the introduction of an amine or a hydroxyl group at an adjacent position could facilitate the formation of fused heterocyclic systems, such as benzofurans or indoles, after further synthetic manipulations.

Exploration in Materials Science

The unique electronic and structural features of this compound make it an intriguing candidate for the development of novel materials with specialized properties.

Monomer or Intermediate for Specialty Polymers

In the realm of polymer chemistry, this compound can serve as a monomer or a crucial intermediate. The two halogen atoms provide handles for polycondensation reactions. For example, polymerization through repeated Suzuki or Stille coupling reactions could lead to the formation of conjugated polymers. The methoxy (B1213986) and methyl groups on the benzene ring would enhance the solubility of the resulting polymer, a common challenge in the processing of rigid-rod polymers. The specific substitution pattern would also influence the final polymer's conformational and electronic properties.

Precursor for Functional Materials (e.g., optoelectronic applications)

The synthesis of functional materials for optoelectronic applications often requires building blocks that can be incorporated into larger conjugated systems. This compound can act as a precursor to such materials. By replacing the halogen atoms with aromatic or heteroaromatic groups through cross-coupling chemistry, extended π-conjugated systems can be constructed. These materials are investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the methoxy group, an electron-donating group, can tune the electronic properties of the final material.

Development of Novel Reagents and Catalysts (derived from the compound)

There is potential for this compound to be converted into novel reagents and catalyst ligands. For instance, conversion of one of the halogen atoms into a boronic ester would yield a bifunctional reagent capable of participating in further cross-coupling reactions. Additionally, the introduction of phosphine or other coordinating groups could lead to the synthesis of new ligands for transition metal catalysis. The specific steric and electronic environment provided by the substitution pattern on the aromatic ring could impart unique reactivity and selectivity to a metal center. However, specific examples of such reagents or catalysts derived from this exact compound are not widely reported in the current literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-5-iodo-4-methoxy-2-methylbenzene, and how do reaction conditions influence yield?

- Methodology :

-

Halogenation Sequence : Sequential halogenation (bromination followed by iodination) is often required due to the differing reactivity of halogens. For example, bromine can be introduced via electrophilic substitution using FeBr₃ as a catalyst, while iodination may require harsher conditions (e.g., HI/NaNO₂ under acidic conditions) to avoid over-substitution .

-

Temperature Control : Lower temperatures (0–5°C) during iodination minimize side reactions, as seen in analogous bromo-iodo benzene syntheses .

-

Yield Optimization : Pilot studies suggest yields improve with inert atmospheres (N₂/Ar) to prevent oxidation of sensitive methoxy and methyl groups .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 25°C | 60–75% | Competing ortho/para substitution |

| Iodination | HI, NaNO₂, H₂SO₄, 0°C | 40–55% | Over-iodination and byproduct formation |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of halogenated methoxy-methylbenzenes?

- Methodology :

- ¹H NMR : Methoxy (-OCH₃) and methyl (-CH₃) groups produce distinct splitting patterns. For example, the methoxy group at C4 deshields adjacent protons, causing downfield shifts (~δ 3.8–4.0 ppm), while methyl groups at C2 show coupling with adjacent bromine/iodine .

- Mass Spectrometry (MS) : Halogen isotopic patterns (e.g., bromine’s 1:1 [⁷⁹Br/⁸¹Br] and iodine’s monoisotopic [¹²⁷I]) confirm molecular ion peaks. Fragmentation patterns help identify substituent positions .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization (e.g., cross-coupling) of this compound?

- Methodology :

-

Steric Effects : The methyl group at C2 creates steric hindrance, directing cross-coupling reactions (e.g., Suzuki-Miyaura) preferentially to the less hindered C5-iodo position. Computational modeling (DFT) can predict activation barriers for alternative pathways .

-

Electronic Effects : Electron-donating methoxy groups at C4 deactivate the ring, making C5-iodo more reactive toward electrophilic substitution. Contrasting reactivity is observed in Pd-catalyzed couplings, where iodine’s lower electronegativity facilitates oxidative addition .

- Data Contradiction Analysis :

-

Reported Discrepancies : Some studies report preferential coupling at C1-bromo over C5-iodo under high-temperature conditions. This may arise from solvent effects (polar aprotic solvents stabilize transition states at bromine) or catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) .

Q. What strategies resolve discrepancies in reported melting points and solubility profiles for halogenated methoxy-methylbenzenes?

- Methodology :

-

Purification Protocols : Recrystallization solvent polarity (e.g., ethanol vs. hexane) significantly impacts melting point consistency. For example, ethanol recrystallization yields higher-purity crystals (mp 78–82°C) compared to hexane (mp 65–70°C) .

-

Analytical Validation : Differential Scanning Calorimetry (DSC) and HPLC purity checks (>98%) are critical to identify trace impurities (e.g., residual starting materials) that alter physical properties .

- Case Study :

| Source | Reported mp (°C) | Purification Method | Purity (%) |

|---|---|---|---|

| Study A | 75–78 | Ethanol recrystallization | 98.5 |

| Study B | 65–70 | Hexane recrystallization | 95.0 |

Methodological Guidance for Data Interpretation

Q. How to validate conflicting kinetic data in halogen-exchange reactions involving bromine and iodine?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.